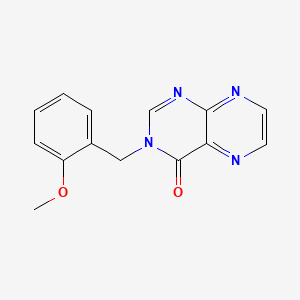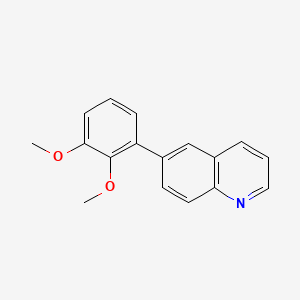![molecular formula C15H19N5O B4384231 1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B4384231.png)
1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone
Overview
Description
1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone is a complex organic compound that features a pyrimidine, pyrrole, and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone typically involves multiple steps. The process begins with the preparation of the pyrrole and pyrimidine intermediates. These intermediates are then coupled with piperazine under specific reaction conditions to form the final product. The reaction conditions often involve the use of coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in the presence of trifluoroacetic acid (TFA) as an activator .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The pyrrole moiety can be oxidized to form pyrrole N-oxides.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole moiety would yield pyrrole N-oxides, while nucleophilic substitution on the piperazine ring could introduce various functional groups.
Scientific Research Applications
1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The pyrimidine and pyrrole moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole, pyrimidine, and piperazine derivatives, such as:
- 1-(2-Pyrimidyl)piperazine
- 1-(2-Pyridyl)piperazine
- 1-(4-Pyridyl)piperazine
Uniqueness
1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone is unique due to its combination of three different heterocyclic moieties. This structural complexity provides it with a diverse range of potential biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-13(21)19-10-8-18(9-11-19)12-14-4-2-7-20(14)15-16-5-3-6-17-15/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXIPNOECICYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CN2C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B4384148.png)

![N-(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}phenyl)propanamide](/img/structure/B4384157.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B4384160.png)
![N-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanamide](/img/structure/B4384189.png)
![N-[3-(methylthio)phenyl]-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B4384193.png)
![N-[(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B4384197.png)

![(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4384215.png)
![N-{2-methoxy-5-[(O-methyl-L-seryl)amino]phenyl}benzamide hydrochloride](/img/structure/B4384218.png)
![3-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B4384221.png)
![(1S*,4R*)-4,7,7-trimethyl-3-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4384230.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4384239.png)

